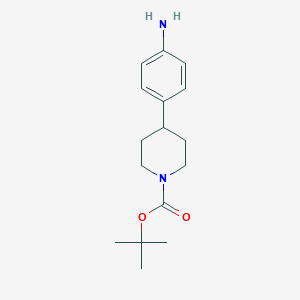

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2 . It is a piperidine derivative that features a tert-butyl ester group and an aminophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Mechanism of Action

Mode of Action

It is mentioned as a useful semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .

Result of Action

Its potential role in targeted protein degradation suggests it may have significant effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with and .

Reaction Conditions: The reaction is carried out in the presence of a base such as or to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-aminophenylpiperidine is dissolved in an organic solvent like . Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is stirred for several hours at room temperature until the reaction is complete.

Purification: The product is purified by or to obtain tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding .

Reduction: The compound can be reduced to form using reducing agents like or .

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are commonly used.

Substitution: Reagents like and are used in substitution reactions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the synthesis of pharmaceutical intermediates .

Biology:

- Utilized in the development of biologically active compounds .

- Acts as a ligand in the study of receptor-ligand interactions.

Medicine:

- Investigated for its potential use in the development of therapeutic agents .

- Studied for its role in drug delivery systems .

Industry:

- Used in the production of specialty chemicals .

- Employed in the manufacture of advanced materials .

Comparison with Similar Compounds

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-(methoxyphenyl)piperidine-1-carboxylate

Uniqueness:

- The presence of the aminophenyl group in tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate provides unique electronic properties that can influence its reactivity and binding affinity.

- The tert-butyl ester group offers steric hindrance that can affect the compound’s stability and solubility.

Biological Activity

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeted therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an amino phenyl moiety. This structure is significant for its interaction with biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Degradation : The compound has been investigated for its role in modulating the ubiquitin-proteasome pathway, which is crucial for protein homeostasis in cells. It may enhance the degradation of specific proteins involved in cancer progression, thereby exerting anti-cancer effects .

- Targeting Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways. For instance, it has shown potential as an inhibitor of Wee-1 kinase, which plays a critical role in cell cycle regulation .

- Cell Proliferation Inhibition : In vitro studies have reported that this compound can significantly inhibit the proliferation of various cancer cell lines, indicating its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : A study using human glioblastoma cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and proliferation rates. The compound was administered at concentrations exceeding its IC50, leading to notable anti-proliferative effects .

- In Vivo Models : Animal models have shown that administration of this compound can reduce tumor growth and metastasis in xenograft models of breast cancer. These findings support its potential as a therapeutic agent against aggressive cancer types .

- Mechanistic Insights : Further investigations revealed that the compound may modulate gene expression related to cell cycle regulation and apoptosis, indicating a multifaceted mechanism of action that warrants additional research .

Properties

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLQFRXDWBFGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620434 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170011-57-1 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.